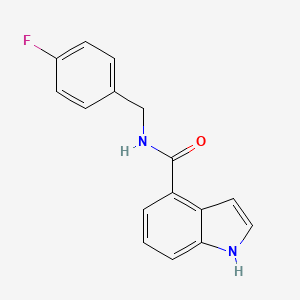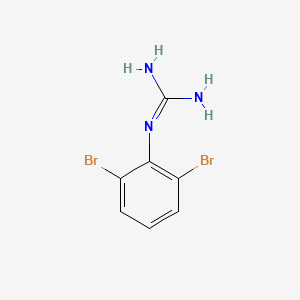
1-(2,6-Dibromophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dibromophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,6-dibromophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)guanidine typically involves the reaction of 2,6-dibromophenylamine with a guanidine derivative. One common method is the reaction of 2,6-dibromophenylamine with cyanamide under acidic conditions, followed by neutralization to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dibromophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
1-(2,6-Dibromophenyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromophenyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .
Comparison with Similar Compounds
Diphenylguanidine: Used in rubber vulcanization and as a complexing agent.
Cyclohexylguanidine: Known for its applications in organic synthesis and catalysis.
Uniqueness: 1-(2,6-Dibromophenyl)guanidine is unique due to the presence of bromine atoms in the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it distinct from other guanidine derivatives and potentially more versatile in certain applications .
Properties
Molecular Formula |
C7H7Br2N3 |
|---|---|
Molecular Weight |
292.96 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)guanidine |
InChI |
InChI=1S/C7H7Br2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
FGAAXJPCMRYXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


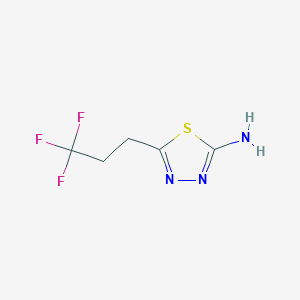
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
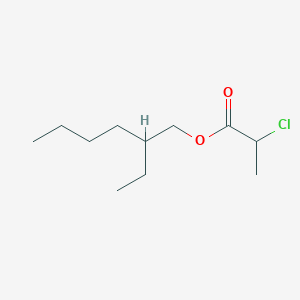

![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
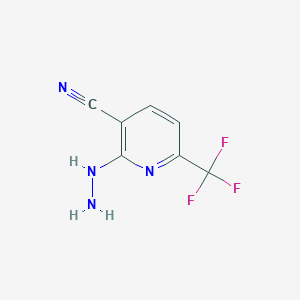


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)


